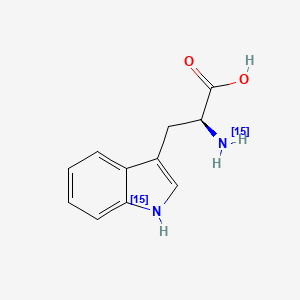
L-Tryptophane-15N2
Vue d'ensemble
Description
L-Tryptophan-15N2 is a stable isotope-labeled compound of L-Tryptophan, an essential amino acid. The compound is labeled with two nitrogen-15 isotopes, making it particularly useful in various scientific research applications, including nuclear magnetic resonance (NMR) spectroscopy and metabolic studies .
Applications De Recherche Scientifique
L-Tryptophan-15N2 is widely used in scientific research due to its stable isotope labeling. Some key applications include:
NMR Spectroscopy: Used to study protein structure, dynamics, and interactions.
Metabolic Studies: Helps in tracing metabolic pathways and understanding amino acid metabolism.
Proteomics: Used in mass spectrometry to study protein synthesis and degradation.
Medical Research: Investigates the role of tryptophan in neurological disorders and its metabolism in the human body.
Mécanisme D'action
Target of Action
L-Tryptophan-15N2, a variant of L-Tryptophan labeled with Nitrogen-15 (^15N), primarily targets the enzymes involved in the metabolism of L-Tryptophan . These enzymes include Tryptophan Hydroxylase, which is involved in the synthesis of serotonin, and Indoleamine 2,3-Dioxygenase (IDO), which initiates the kynurenine pathway .
Mode of Action
L-Tryptophan-15N2 interacts with its targets by serving as a substrate for the enzymes involved in its metabolic pathways . The ^15N label allows for the tracking of the compound’s metabolic fate, providing valuable information about the metabolic pathways it participates in .
Biochemical Pathways
L-Tryptophan-15N2 is metabolized via three major pathways :
- The indole pathway in gut bacteria, where it is transformed into several molecules, including ligands of the aryl hydrocarbon receptor (AhR) .
Pharmacokinetics
The pharmacokinetics of L-Tryptophan-15N2 are expected to be similar to those of regular L-Tryptophan. It is absorbed from the diet, distributed throughout the body, metabolized in the liver and other tissues, and excreted in the urine .
Result of Action
The metabolism of L-Tryptophan-15N2 results in the production of several bioactive molecules, including serotonin, melatonin, and various kynurenine pathway metabolites . These molecules have significant effects on various physiological processes, including mood regulation, sleep, immune response, and neuroprotection .
Action Environment
The action of L-Tryptophan-15N2 can be influenced by various environmental factors. For example, the gut microbiota can affect its metabolism, particularly in the indole pathway . Additionally, factors such as diet, stress, and disease state can influence the levels and activity of the enzymes involved in L-Tryptophan metabolism, thereby affecting the action of L-Tryptophan-15N2 .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
L-Tryptophan-15N2 can be synthesized through the incorporation of nitrogen-15 labeled ammonia into the biosynthetic pathway of L-Tryptophan. This process typically involves the use of microorganisms or enzymatic reactions that can incorporate the labeled nitrogen into the amino acid structure .
Industrial Production Methods
Industrial production of L-Tryptophan-15N2 often involves fermentation processes using genetically modified microorganisms. These microorganisms are cultured in media containing nitrogen-15 labeled substrates, allowing for the incorporation of the isotope into the amino acid during biosynthesis .
Analyse Des Réactions Chimiques
Types of Reactions
L-Tryptophan-15N2 undergoes various chemical reactions, including:
Oxidation: L-Tryptophan-15N2 can be oxidized to form compounds such as indole-3-acetaldehyde.
Reduction: Reduction reactions can convert L-Tryptophan-15N2 into compounds like tryptamine.
Substitution: Substitution reactions can occur at the indole ring or the amino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Various electrophiles can be used for substitution reactions, including halogens and alkylating agents.
Major Products Formed
Oxidation: Indole-3-acetaldehyde, indole-3-acetic acid.
Reduction: Tryptamine, 5-hydroxytryptophan.
Substitution: Halogenated tryptophan derivatives, alkylated tryptophan derivatives.
Comparaison Avec Des Composés Similaires
Similar Compounds
L-Tryptophan-13C11,15N2: Labeled with both carbon-13 and nitrogen-15 isotopes.
L-Tryptophan-1-13C: Labeled with carbon-13 at the alpha carbon position.
L-Tryptophan-15N: Labeled with a single nitrogen-15 isotope.
Uniqueness
L-Tryptophan-15N2 is unique due to its dual nitrogen-15 labeling, which provides enhanced sensitivity and resolution in NMR spectroscopy and other analytical techniques. This makes it particularly valuable for detailed studies of protein structure and metabolism .
Propriétés
IUPAC Name |
(2S)-2-(15N)azanyl-3-(1H-indol-3-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2/c12-9(11(14)15)5-7-6-13-10-4-2-1-3-8(7)10/h1-4,6,9,13H,5,12H2,(H,14,15)/t9-/m0/s1/i12+1,13+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIVBCDIJIAJPQS-BGQAPUEUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=C[15NH]2)C[C@@H](C(=O)O)[15NH2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40584319 | |
| Record name | L-(~15~N_2_)Tryptophan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40584319 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
204634-20-8 | |
| Record name | L-(~15~N_2_)Tryptophan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40584319 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
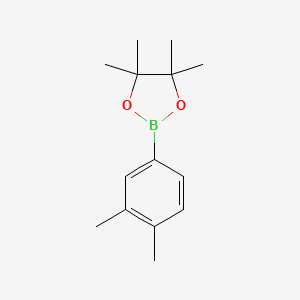
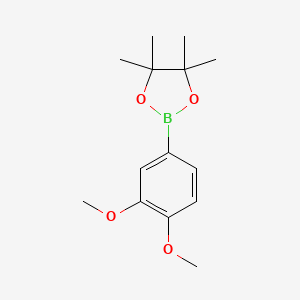
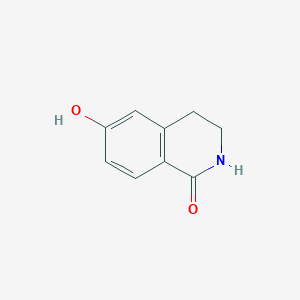


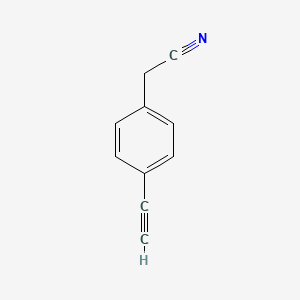
![2,7-Dibromo-2',3',5',6'-tetrahydrospiro[fluorene-9,4'-pyran]](/img/structure/B1316024.png)
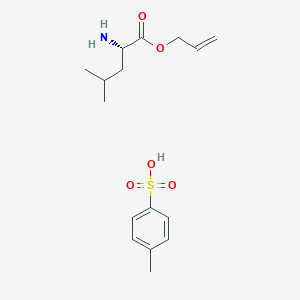
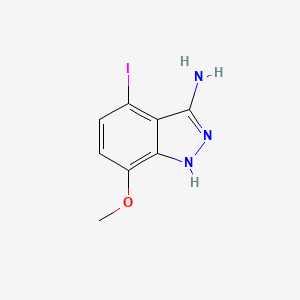
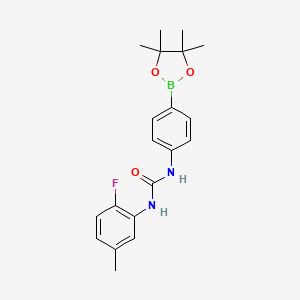
![Methyl 2-[4-(2-aminoethoxy)phenyl]acetate](/img/structure/B1316030.png)
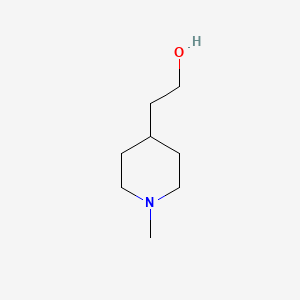
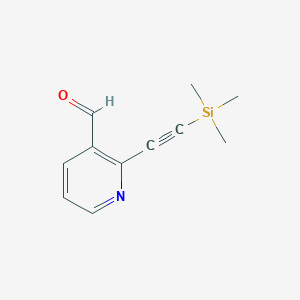
![Ethyl 5,11-dihydroindolo[3,2-b]carbazole-6-carboxylate](/img/structure/B1316038.png)
